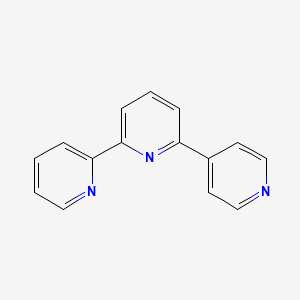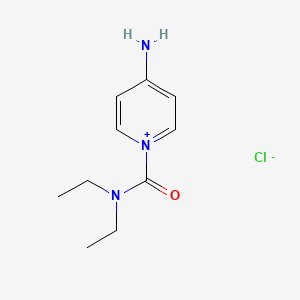
Uranium(2+);hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uranium(2+);hydrate is a compound that consists of uranium in the +2 oxidation state, combined with water molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Uranium(2+);hydrate can be synthesized through various methods, including hydrothermal synthesis and precipitation reactions. One common approach involves reacting uranium salts with water under controlled temperature and pressure conditions. For example, uranyl nitrate can be reacted with water to form uranium oxide hydrates .
Industrial Production Methods: In industrial settings, uranium oxide hydrates are often produced as intermediate products during the processing of uranium ores. The production process typically involves leaching uranium ores with strong acids, followed by precipitation and purification steps to obtain the desired uranium compounds .
Análisis De Reacciones Químicas
Types of Reactions: Uranium(2+);hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and environmental conditions.
Common Reagents and Conditions:
Substitution: Substitution reactions involve replacing water molecules in the hydrate with other ligands, such as chloride or sulfate ions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with nitric acid can produce uranyl nitrate, while reduction with hydrogen gas can yield uranium metal .
Aplicaciones Científicas De Investigación
Uranium(2+);hydrate has several scientific research applications across various fields:
Mecanismo De Acción
The mechanism by which uranium(2+);hydrate exerts its effects involves interactions with various molecular targets and pathways. In aqueous environments, uranium(2+) ions can form complexes with water molecules and other ligands, influencing their chemical reactivity and stability . The compound’s behavior is also affected by its oxidation state, which determines its interactions with other chemical species .
Comparación Con Compuestos Similares
Uranyl Nitrate: A common uranium compound with uranium in the +6 oxidation state, used in nuclear fuel processing.
Uranyl Sulfate: Another uranium compound with uranium in the +6 oxidation state, used in various industrial applications.
Uranium Oxide Hydrates: A broader class of compounds that includes uranium(2+);hydrate and other uranium hydrates with different oxidation states and structural properties.
Uniqueness: Its ability to undergo various chemical reactions and form complexes with different ligands makes it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
201798-33-6 |
|---|---|
Fórmula molecular |
H2OU+2 |
Peso molecular |
256.044 g/mol |
Nombre IUPAC |
uranium(2+);hydrate |
InChI |
InChI=1S/H2O.U/h1H2;/q;+2 |
Clave InChI |
RTWTYXRIEVIYMB-UHFFFAOYSA-N |
SMILES canónico |
O.[U+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane](/img/structure/B12567254.png)
![2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12567261.png)

![3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one](/img/structure/B12567280.png)





![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)


![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)-](/img/structure/B12567346.png)
